N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
N-(5-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole (BTD) core fused with a tetrahydrothiazolo[5,4-c]pyridine scaffold and a cyclopropanecarboxamide substituent. The BTD moiety is a well-known electron-deficient aromatic system, widely utilized in organic electronics for its charge-transport properties and in medicinal chemistry as a pharmacophore due to its planar structure and hydrogen-bonding capabilities . The cyclopropane group, a strained carbocycle, may influence molecular packing in solid-state materials or modulate pharmacokinetic properties in drug candidates.
Synthetic routes for analogous thiazole carboxamides (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) involve coupling reactions with amines using classic reagents like EDCI or HOBt . For the target compound, a similar strategy likely applies: hydrolysis of a precursor ester followed by amide bond formation with cyclopropanecarboxamide.
Properties
IUPAC Name |
N-[5-(2,1,3-benzothiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c23-15(9-1-2-9)19-17-18-12-5-6-22(8-14(12)25-17)16(24)10-3-4-11-13(7-10)21-26-20-11/h3-4,7,9H,1-2,5-6,8H2,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYNLYLTKBKDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, which contains a benzo[c][1,2,5]thiadiazole core, is primarily used as a building block in the design and synthesis of larger molecules and conductive polymers . It has been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound exhibits an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the optoelectronic and photophysical properties of the system . These changes can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system, enabling it to be used in applications such as photovoltaics and fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature. For example, its optoelectronic properties can be tailored towards more favorable redox potentials and photophysical properties under certain conditions .
Biological Activity
N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzo[c][1,2,5]thiadiazole moiety : Known for its electron-withdrawing properties.
- Tetrahydrothiazolo[5,4-c]pyridine ring : Contributes to the compound's pharmacological profile.
- Cyclopropanecarboxamide group : Enhances molecular stability and bioactivity.
The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of thiazolidinones and related compounds exhibit significant antitumor activity. For instance:
- Compounds containing the thiazolidine structure have shown potent cytotoxic effects against glioblastoma multiforme cells .
- The incorporation of the benzo[c][1,2,5]thiadiazole moiety enhances the antitumor efficacy of these compounds by promoting apoptosis in cancer cells.
Antimicrobial Properties
Research has demonstrated that similar thiadiazole-based compounds possess antimicrobial activity:
- A study on 5-adamantan thiadiazole-based thiazolidinones revealed that these compounds exhibited antifungal activity superior to standard treatments such as bifonazole and ketoconazole .
- The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
Case Studies
- Synthesis and Evaluation of Thiazolidinone Derivatives :
- Anticonvulsant Activity :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamide Derivatives
Thiazole carboxamides, such as those reported in , share structural motifs with the target compound. Key differences include:
- Cyclopropane substitution : Unlike linear alkyl or aryl amides in analogs like 3a–s , the cyclopropane group introduces steric strain, which may improve metabolic stability in pharmaceuticals or alter crystallinity in materials.
Table 1: Comparison of Thiazole Carboxamide Analogs
Benzo[c][1,2,5]thiadiazole-Containing Materials
BTD derivatives are prominent in organic photovoltaics (OPVs) due to their low bandgap and efficient charge transfer. For example:
- PCPDTBT (Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)]): Achieves ~3–5% power conversion efficiency (PCE) in bulk-heterojunction (BHJ) solar cells .
- Small-molecule BTD acceptors: Derivatives like Y6 (non-fullerene acceptor) achieve PCEs >15% in modern OPVs. The cyclopropane group in the target compound could disrupt aggregation, reducing recombination losses.
Table 2: BTD-Based Materials in OPVs
Cyclopropane-Containing Bioactive Compounds
Cyclopropane is rare in natural products but valued in drug design for its ability to mimic transition states or restrict conformational flexibility. For example:
- Tranylcypromine (antidepressant): A cyclopropane-containing monoamine oxidase inhibitor. The target compound’s carboxamide group may improve solubility compared to tranylcypromine’s amine moiety.
- Ciclopirox (antifungal) : Features a cyclopropane-like structure but lacks the BTD-thiazole system. The target compound’s dual heterocycles could enhance target specificity in kinase or protease inhibition.
Computational Predictions
Machine learning models, such as XGBoost (), predict properties like solubility, logP, or superconducting critical temperatures (RMSE = 9.091 K, R² = 0.928) . Applied to the target compound, these models could estimate its bandgap (relevant for OPVs) or binding energy (for drug discovery), though experimental validation is required.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[5,4-c]pyridine core, followed by coupling with the benzo[c][1,2,5]thiadiazole moiety via a carbonyl group. Key considerations include:
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Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) for amide bond formation; toluene for cyclization steps .
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Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU for amidation .
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Temperature control : Reflux conditions for cyclization (~110°C); room temperature for acid chloride reactions .
Optimization strategies: -
Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratios, catalyst loading).
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Purify intermediates via flash chromatography and final products via HPLC to minimize impurities .
Table 1. Key Synthetic Steps for Analogous Compounds
Step Reaction Type Conditions Catalysts Reference Core formation Cyclization Reflux in toluene, 12 h None Amidation Acid chloride coupling DMF, 0°C to RT, 4 h DCC Purification HPLC Methanol/water gradient (70:30) —
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
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Nuclear Magnetic Resonance (NMR) :
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1H NMR confirms proton environments (e.g., cyclopropane CH2, thiadiazole aromatic protons) .
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13C NMR identifies carbonyl carbons (amide C=O at ~170 ppm) .
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High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects polar by-products .
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Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ ion) .
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X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .
Table 2. Analytical Workflow
Technique Purpose Critical Parameters Reference 1H/13C NMR Structural confirmation Deuterated solvents (DMSO-d6, CDCl3) HPLC Purity assessment C18 column, UV detection at 254 nm HR-MS Molecular weight ESI+ mode, resolution >30,000
Q. How do the functional groups influence this compound’s reactivity and derivatization potential?
- Methodological Answer :
- Benzo[c][1,2,5]thiadiazole : Electron-deficient aromatic system; susceptible to nucleophilic substitution at sulfur or nitrogen sites. Reacts with Grignard reagents or in SNAr reactions .
- Thiazolo[5,4-c]pyridine : Basic nitrogen sites allow coordination with metal catalysts (e.g., Pd for cross-coupling) .
- Cyclopropanecarboxamide : Strain in cyclopropane ring enables ring-opening reactions under acidic conditions (e.g., HCl/MeOH) .
Derivatization strategies : - Functionalize the amide group via hydrolysis to carboxylic acid (6M HCl, reflux) .
- Modify the thiadiazole core via Suzuki-Miyaura coupling (Pd(PPh3)4, aryl boronic acids) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activities across studies?
- Methodological Answer :
- Comparative analysis : Replicate conflicting protocols while controlling variables (e.g., solvent purity, inert atmosphere). Use LC-MS to identify undocumented impurities .
- Statistical modeling : Apply ANOVA to isolate critical factors (e.g., catalyst type, reaction time) .
- Biological assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges to minimize variability in activity data .
Q. What computational methods predict this compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for reactions (e.g., amide hydrolysis) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., kinase enzymes) over 100-ns trajectories .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on thiadiazole) with bioactivity .
Q. What experimental strategies assess pharmacokinetics (PK) and toxicity?
- Methodological Answer :
- In vitro PK :
- Microsomal stability assays (human liver microsomes, NADPH cofactor) .
- Plasma protein binding (equilibrium dialysis) .
- In vivo PK : Administer in rodent models (IV/PO routes) with LC-MS/MS plasma monitoring .
- Toxicity screening :
- Ames test (mutagenicity) .
- Hepatocyte viability assays (ATP quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
